molecular formula C19H12BrN3O B5411502 (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B5411502
M. Wt: 378.2 g/mol
InChI Key: CCHAYOAXLTWTEY-UVTDQMKNSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a brominated phenyl ring, and a prop-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the brominated phenyl ring and the prop-2-yn-1-yloxy group. Common reagents used in these reactions include brominating agents, alkynes, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules

Biology

The compound’s benzimidazole core is of particular interest in biological research due to its presence in many bioactive molecules. Researchers investigate its potential as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The brominated phenyl ring and prop-2-yn-1-yloxy group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole core, a brominated phenyl ring, and a prop-2-yn-1-yloxy group

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O/c1-2-9-24-18-8-7-15(20)11-13(18)10-14(12-21)19-22-16-5-3-4-6-17(16)23-19/h1,3-8,10-11H,9H2,(H,22,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHAYOAXLTWTEY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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